molecular formula C16H11ClN4S B294457 3-(3-Chlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Chlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B294457
Molekulargewicht: 326.8 g/mol
InChI-Schlüssel: WOYNNWBKBINMTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Chlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has been the subject of scientific research due to its potential for various applications. This compound has a unique chemical structure that makes it a promising candidate for drug discovery and development.

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes or proteins in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been shown to have potential as an antidepressant and anxiolytic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3-(3-Chlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its unique chemical structure, which makes it a promising candidate for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several potential future directions for the research on 3-(3-Chlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the investigation of the mechanism of action of this compound to better understand its physiological effects. Additionally, the development of new synthesis methods for this compound may also be an area of future research.

Synthesemethoden

The synthesis of 3-(3-Chlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multistep process that involves the reaction of various chemicals. The synthesis method involves the reaction of 3-amino-5-(3-methylphenyl)-1,2,4-thiadiazole and 3-chlorobenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

3-(3-Chlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of scientific research due to its potential for various applications. One of the primary applications of this compound is in drug discovery and development. The unique chemical structure of this compound makes it a promising candidate for the development of new drugs for the treatment of various diseases.

Eigenschaften

Molekularformel

C16H11ClN4S

Molekulargewicht

326.8 g/mol

IUPAC-Name

3-(3-chlorophenyl)-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11ClN4S/c1-10-4-2-6-12(8-10)15-20-21-14(18-19-16(21)22-15)11-5-3-7-13(17)9-11/h2-9H,1H3

InChI-Schlüssel

WOYNNWBKBINMTG-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl

Kanonische SMILES

CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.